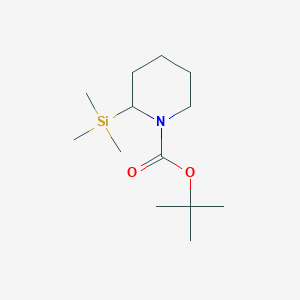

1-Boc-2-trimethylsilanylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-trimethylsilylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2Si/c1-13(2,3)16-12(15)14-10-8-7-9-11(14)17(4,5)6/h11H,7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSZHRPQJZZLGMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454380 | |

| Record name | tert-Butyl 2-(trimethylsilyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-54-2 | |

| Record name | tert-Butyl 2-(trimethylsilyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of Piperidine Scaffolds

Piperidine (B6355638), a six-membered nitrogen-containing heterocycle, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. researchgate.netnih.gov Its prevalence is attributed to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules, such as enhanced membrane permeability, improved metabolic stability, and effective receptor binding. researchgate.net The piperidine skeleton is a core component in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and anticancer agents. researchgate.netijnrd.org

The introduction of chiral piperidine scaffolds into drug candidates can significantly modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and reduce potential toxicity. researchgate.netthieme-connect.com This makes the development of synthetic methods for creating diverse and specifically substituted piperidine derivatives a critical endeavor in medicinal chemistry. nih.gov

N Boc Protection: a Cornerstone of Amine Chemistry

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. numberanalytics.comchemistrysteps.com Its primary function is to temporarily mask the nucleophilicity and basicity of the amine nitrogen, preventing unwanted side reactions while other parts of the molecule are being modified. chemistrysteps.com The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). numberanalytics.com

A key advantage of the Boc group is its stability under a wide range of reaction conditions, including those involving nucleophiles and bases. organic-chemistry.org This orthogonality allows for the selective deprotection of other protecting groups in its presence. Crucially, the Boc group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), regenerating the free amine with high efficiency. chemistrysteps.com This controlled protection and deprotection strategy is fundamental in multi-step syntheses, particularly in peptide synthesis, natural product synthesis, and the production of pharmaceuticals. numberanalytics.com

The Versatility of Organosilicon Moieties in Synthesis

Organosilicon compounds have become indispensable tools in modern synthetic chemistry due to their unique reactivity and stability. qub.ac.ukresearchgate.net The incorporation of a silicon atom into a molecule can significantly influence its chemical and physical properties. rsc.org The carbon-silicon bond is generally stable, yet the silicon atom can be readily functionalized or removed under specific conditions, making organosilanes versatile synthetic intermediates. acs.orgresearchgate.net

One of the most powerful concepts in organosilicon chemistry is the β-silicon effect, where a silicon atom positioned beta to a developing positive charge provides significant stabilization. This effect facilitates a range of transformations, including electrophilic substitutions, with high regio- and stereocontrol. qub.ac.uk The strategic placement of a trimethylsilyl (B98337) (TMS) group, as seen in 1-Boc-2-trimethylsilylpiperidine, can therefore direct the outcome of subsequent chemical reactions.

The table below summarizes some key properties of silicon that are relevant to its application in medicinal chemistry. rsc.org

| Property | Comparison with Carbon | Implication in Medicinal Chemistry |

| Covalent Radius | Larger than carbon | Alters bond lengths, angles, and ring conformations. acs.org |

| Electronegativity | Less electronegative than carbon | Influences bond polarity and reactivity. |

| Bond Strengths | Si-O and Si-F bonds are stronger than C-O and C-F. Si-C and Si-H bonds are weaker than C-C and C-H. rsc.org | Enables selective bond formation and cleavage. rsc.org |

| Lipophilicity | Generally increases lipophilicity. acs.org | Can enhance cell and tissue penetration. acs.org |

The Research Landscape of 1 Boc 2 Trimethylsilylpiperidine

Precursor Synthesis and Functionalization Strategies

The synthesis of 1-Boc-2-trimethylsilanylpiperidine, a valuable building block in organic synthesis, relies on the careful construction of its piperidine core and the subsequent introduction of the bulky trimethylsilyl group. This section details the foundational strategies for preparing the necessary precursors and installing the key functional groups.

Preparation of N-Boc-Piperidine Intermediates

The initial and crucial step in the synthesis of the target molecule is the preparation of N-Boc-piperidine intermediates. The tert-butoxycarbonyl (Boc) protecting group is strategically employed to shield the nitrogen atom of the piperidine ring, preventing unwanted side reactions and allowing for controlled functionalization at other positions. The introduction of the Boc group is typically achieved by reacting a suitable piperidine precursor with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Commonly used piperidine starting materials can be functionalized at various positions. For instance, N-Boc-piperidine-4-carboxylic acid methyl ester is an important intermediate that can be synthesized through several routes. chemicalbook.com One method involves the esterification of 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid using trimethylsilyl diazomethane (B1218177) in a mixture of acetonitrile (B52724) and methanol. chemicalbook.com Another approach utilizes the reaction of the same starting acid with an alkyl halide, such as iodomethane, in the presence of a base like potassium carbonate. chemicalbook.com

Furthermore, N-Boc-4-piperidone is another key intermediate, serving as a precursor for a variety of functionalized piperidines. chemicalbook.com Its synthesis often involves the protection of 4-piperidone (B1582916) with Boc anhydride. chemicalbook.com The resulting N-Boc-4-piperidone can then undergo various transformations, such as Michael additions with α,β-unsaturated ketones, to generate more complex piperidine structures. chemicalbook.com

The general procedure for Boc protection involves dissolving the piperidine derivative in a suitable organic solvent, such as dichloromethane, followed by the addition of a base, like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), and then Boc anhydride. chemicalbook.com The reaction is typically stirred at room temperature to ensure complete protection of the piperidine nitrogen. chemicalbook.com

Introduction of the Trimethylsilyl Group at the 2-Position

With the N-Boc-piperidine core in hand, the next critical step is the introduction of the trimethylsilyl (TMS) group at the 2-position of the piperidine ring. The TMS group, with its characteristic chemical inertness and significant steric bulk, plays a vital role in directing the stereochemistry of subsequent reactions and can act as a protecting group itself. wikipedia.org

The introduction of the TMS group is often accomplished through the deprotonation of the α-carbon to the nitrogen, followed by quenching with a silicon electrophile, such as trimethylsilyl chloride. This process typically utilizes a strong organolithium base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), to facilitate the deprotonation at the 2-position of the N-Boc-piperidine. nih.gov The resulting organolithium intermediate is then reacted with trimethylsilyl chloride to afford the desired this compound. The unique structure and functional groups of this compound make it a valuable reagent in a variety of chemical transformations. lookchem.com

Stereoselective Synthesis of Enantiopure this compound

The biological activity of many piperidine-containing pharmaceuticals is highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of enantiopure this compound and its derivatives is of paramount importance. This section explores various advanced strategies to achieve high levels of enantiomeric purity.

Chiral Auxiliary-Mediated Approaches

One established method for achieving stereocontrol is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is set, the auxiliary is removed.

While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not extensively documented in the provided search results, the principle is a cornerstone of asymmetric synthesis. capes.gov.br For instance, chiral auxiliaries have been successfully employed in the synthesis of other chiral piperidine derivatives. capes.gov.br The general approach would involve attaching a chiral auxiliary to the N-Boc-piperidine precursor. This chiral auxiliary would then direct the introduction of the trimethylsilyl group to one face of the molecule, leading to the preferential formation of one enantiomer. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Asymmetric Catalysis in C-Si Bond Formation or Functionalization

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering an efficient and atom-economical alternative to the use of stoichiometric chiral auxiliaries. This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

In the context of synthesizing chiral piperidines, rhodium-catalyzed asymmetric reactions have shown significant promise. organic-chemistry.orgsnnu.edu.cnacs.org For example, a Rh-catalyzed asymmetric reductive Heck reaction has been developed for the synthesis of 3-substituted tetrahydropyridines with high enantioselectivity. snnu.edu.cnacs.org While this specific example focuses on functionalization at the 3-position, the underlying principles of asymmetric catalysis could be adapted for the formation of the C-Si bond at the 2-position of the piperidine ring. This would involve the development of a suitable chiral catalyst, likely a transition metal complex with a chiral ligand, that can mediate the enantioselective silylation of an appropriate N-Boc-piperidine precursor.

Furthermore, catalytic methods for the formation of bridged sila-N-heterocycles from N-aryl piperidines using a B(C₆F₅)₃ catalyst have been reported. researchgate.net This process involves a cascade of reactions including dehydrogenation, hydrosilylation, and intramolecular C-H silylation. researchgate.net Adapting such catalytic systems to achieve enantioselective C-Si bond formation at the 2-position of N-Boc-piperidine represents a promising avenue for future research.

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a widely used strategy for separating a racemic mixture into its constituent enantiomers. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of one enantiomer in the unreacted starting material and the other in the product.

The kinetic resolution of N-Boc-2-lithiated piperidines has been successfully achieved using chiral lithium amide bases. This method involves the deprotonation of racemic N-Boc-piperidine with a chiral base, such as s-BuLi in the presence of the chiral ligand (-)-sparteine. This chiral base preferentially deprotonates one enantiomer of the N-Boc-piperidine, leading to an enantioenriched organolithium intermediate. Quenching this intermediate with trimethylsilyl chloride would then yield enantiomerically enriched this compound.

Similarly, dynamic kinetic resolution (DKR) offers an even more efficient approach where the less reactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.govrsc.org The dynamic kinetic resolution of N-Boc-2-lithiopiperidine has been demonstrated using chiral ligands, leading to highly enantioselective syntheses of 2-substituted piperidines. nih.gov This powerful technique could be directly applied to the synthesis of enantiopure this compound.

Table 1: Key Reagents and Intermediates

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Target molecule and versatile building block |

| N-Boc-piperidine | Protected piperidine core |

| Di-tert-butyl dicarbonate (Boc₂O) | Boc protecting group source |

| Triethylamine | Base for Boc protection |

| 4-dimethylaminopyridine (DMAP) | Catalyst for Boc protection |

| N-Boc-piperidine-4-carboxylic acid methyl ester | Functionalized piperidine intermediate chemicalbook.com |

| 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid | Precursor to ester intermediates chemicalbook.com |

| Trimethylsilyl diazomethane | Reagent for esterification chemicalbook.com |

| Iodomethane | Reagent for esterification chemicalbook.com |

| Potassium carbonate | Base for esterification chemicalbook.com |

| N-Boc-4-piperidone | Key ketone intermediate chemicalbook.com |

| Trimethylsilyl chloride | Source of the trimethylsilyl group |

| sec-Butyllithium (s-BuLi) | Strong base for deprotonation |

| N,N,N',N'-tetramethylethylenediamine (TMEDA) | Chelating agent nih.gov |

| (-)-Sparteine | Chiral ligand for kinetic resolution |

| B(C₆F₅)₃ | Catalyst for silylation researchgate.net |

Table 2: Synthetic Methodologies and Key Features

| Methodology | Description | Key Features |

|---|---|---|

| Boc Protection | Protection of the piperidine nitrogen with a tert-butoxycarbonyl group. | Prevents side reactions and allows for controlled functionalization. chemicalbook.com |

| Silylation | Introduction of the trimethylsilyl group at the 2-position of the piperidine ring. | Often achieved via deprotonation followed by quenching with an electrophile. |

| Chiral Auxiliary-Mediated Synthesis | Use of a temporary chiral group to direct stereoselective transformations. | Establishes a desired stereocenter. capes.gov.br |

| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | Highly efficient and atom-economical. organic-chemistry.orgsnnu.edu.cnacs.org |

| Kinetic Resolution | Separation of a racemic mixture based on the differential reaction rates of enantiomers. | Provides access to enantiomerically enriched starting material and product. |

| Dynamic Kinetic Resolution (DKR) | Kinetic resolution coupled with in situ racemization of the slower-reacting enantiomer. | Theoretically allows for 100% yield of the desired enantiomer. nih.govrsc.org |

Green Chemistry Approaches in 1-Boc-2-trimethylsilylpiperidine Synthesis

One of the key tenets of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives. Water, in particular, has emerged as a promising solvent for the synthesis of piperidine derivatives. For instance, the hydrogenation of various pyridine (B92270) derivatives to the corresponding piperidines has been successfully carried out in water using a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine (B1676169) rsc.org. This method avoids the use of volatile organic compounds and offers good yields and selectivity. Another approach involves water-mediated intramolecular cyclization reactions. For example, a range of substituted piperidinols has been synthesized through a bis-aza Michael addition followed by cyclization in water, showcasing the potential of this solvent to facilitate key bond-forming reactions rsc.org.

Multi-component reactions (MCRs) represent another powerful tool in green chemistry, as they allow for the construction of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps, solvent usage, and waste generation. A variety of MCRs have been developed for the synthesis of highly functionalized piperidines. These reactions often utilize readily available starting materials like aldehydes, amines, and β-ketoesters. While a direct MCR for 1-Boc-2-trimethylsilylpiperidine is not reported, the development of MCRs for structurally similar piperidines suggests the feasibility of such an approach. For example, an efficient one-pot, five-component reaction for the synthesis of highly substituted piperidines has been developed using aromatic aldehydes, anilines, and β-ketoesters in the presence of a catalytic amount of ZrCl4 in ethanol, a green solvent. researchgate.net

The use of green catalysts is another critical aspect of sustainable synthesis. These catalysts are often recyclable, non-toxic, and can operate under mild reaction conditions. For the synthesis of substituted piperidines, various green catalysts have been explored, including polyaniline-zirconium oxide and N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate. researchgate.netresearchgate.net These catalysts have been shown to be effective in promoting the synthesis of functionalized piperidines in high yields and can often be recovered and reused, further enhancing the green credentials of the process. researchgate.net

The following table summarizes some green chemistry approaches that could be adapted for the synthesis of 1-Boc-2-trimethylsilylpiperidine derivatives.

Table 1: Green Chemistry Approaches for Piperidine Synthesis

| Reaction Type | Catalyst/Solvent | Key Features | Potential Application for 1-Boc-2-trimethylsilylpiperidine Synthesis |

|---|---|---|---|

| Hydrogenation | Cobalt nanoparticles on melamine/Water | Acid-free, selective hydrogenation of pyridines. rsc.org | Reduction of a corresponding pyridine precursor in a green solvent. |

| Intramolecular Cyclization | Water | Water-mediated cyclization following a Michael addition. rsc.org | Cyclization of a suitable acyclic precursor containing a silyl (B83357) group. |

| Multi-component Reaction | ZrCl4/Ethanol | One-pot synthesis of highly functionalized piperidines. researchgate.net | Development of a novel MCR involving a silylated starting material. |

| Catalytic Synthesis | Polyaniline-zirconium oxide | Recyclable and efficient catalyst for piperidine formation. researchgate.net | Application of a solid-supported catalyst for a cleaner synthesis. |

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. The inherent advantages of flow reactors, such as enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates, make this technology particularly attractive for scalable synthesis.

While specific flow chemistry protocols for the synthesis of 1-Boc-2-trimethylsilylpiperidine are not yet reported, the application of flow chemistry to the synthesis of other piperidine derivatives demonstrates its significant potential. For instance, the synthesis of an olefinic piperidine compound, a potent δ-opioid receptor agonist, was successfully demonstrated using a continuous flow process. This multi-step synthesis involved telescoped reaction processes and the use of solid-supported scavengers for in-line purification, leading to a more efficient and sustainable process compared to the conventional batch synthesis. durham.ac.uk

Electrochemical methods integrated into flow reactors also offer a green and efficient route to piperidine derivatives. The electroreductive cyclization of imines with terminal dihaloalkanes has been successfully performed in a flow microreactor to produce piperidines in good yields. beilstein-journals.orgresearchgate.net This method avoids the use of toxic reducing agents and benefits from the large surface-area-to-volume ratio of the microreactor, which enhances the efficiency of the electrochemical reduction. beilstein-journals.orgresearchgate.net

The catalytic reductive alkylation of amines with aldehydes, a common method for synthesizing substituted amines, has also been adapted to a continuous flow system. A silicon-wafer-based palladium nanocatalyst has been used in a microflow device for the gas-liquid-solid triphasic reaction under hydrogen gas. This system allowed for the multigram-scale synthesis of N-benzylaniline with a high turnover number, showcasing the potential for scalable and efficient catalytic amine synthesis in flow. nih.gov

The development of a continuous flow process for the silylation of N-heterocycles is a key step towards the scalable synthesis of 1-Boc-2-trimethylsilylpiperidine. While direct examples are scarce, the principles of flow chemistry can be applied to existing silylation methodologies. For example, catalytic C-H silylation reactions, which are typically performed in batch, could be adapted to a flow setup to improve reaction control and safety.

The table below outlines potential flow chemistry strategies for the synthesis of 1-Boc-2-trimethylsilylpiperidine and its derivatives.

Table 2: Flow Chemistry Strategies for Piperidine Synthesis

| Reaction Type | Reactor Setup | Key Advantages | Potential for 1-Boc-2-trimethylsilylpiperidine Synthesis |

|---|---|---|---|

| Multi-step Synthesis | Sequence of microreactors with in-line purification | Telescoped reactions, reduced workup, improved efficiency. durham.ac.uk | A multi-step flow synthesis starting from simple precursors to the final product. |

| Electrochemical Cyclization | Flow microreactor with electrodes | Avoids toxic reagents, efficient reduction, good yields. beilstein-journals.orgresearchgate.net | Electrochemical formation of the piperidine ring followed by silylation. |

| Catalytic Reductive Amination | Microflow device with a solid-supported catalyst | High turnover number, scalable, safe handling of H2 gas. nih.gov | Catalytic introduction of substituents onto the piperidine ring in a continuous manner. |

| Catalytic Silylation | Packed-bed or micro-channel reactor | Precise temperature and pressure control, enhanced safety. | Adaptation of a catalytic C-H silylation method to a continuous flow process. |

Transformations Involving the C-Si Bond

The C-Si bond in 1-Boc-2-trimethylsilylpiperidine is the focal point of its synthetic utility. The polarity of this bond, with silicon being more electropositive than carbon, dictates its susceptibility to various reagents and catalytic systems.

Nucleophilic Activation and Subsequent Reactions

The activation of the C-Si bond can be initiated by nucleophiles. This process typically involves the formation of a hypervalent silicon species, which enhances the nucleophilicity of the carbon atom attached to the silicon. This activation principle is fundamental to the Hiyama cross-coupling reaction, where a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), activates the organosilane. mdpi.com This activation facilitates transmetalation to a palladium(II) center, a key step in the catalytic cycle of cross-coupling reactions. mdpi.com

Electrophilic Cleavage of the C-Si Bond

Conversely, the C-Si bond can be cleaved by electrophiles. This reactivity is harnessed in various synthetic transformations. In principle, electrophilic attack can be directed at the carbon atom of the C-Si bond, particularly when the organic group can stabilize a positive charge. The silicon atom can also be the site of nucleophilic attack, which in turn makes the C-Si bond more susceptible to electrophilic cleavage. nih.gov This dual reactivity allows for a range of synthetic applications, from simple protonolysis to more complex functionalizations. The stability of the C-Si bond can be influenced by the coordination number of the silicon atom; increasing the coordination number to five or six can activate an otherwise non-activated C-Si bond towards electrophiles. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides a powerful platform for the functionalization of 1-Boc-2-trimethylsilylpiperidine. nih.gov These reactions typically involve the oxidative addition of an organic halide to a low-valent metal center, followed by transmetalation with the organosilane and subsequent reductive elimination to form the C-C coupled product and regenerate the catalyst. mdpi.commdpi.com

Palladium catalysts are extensively used for cross-coupling reactions involving organosilanes. nih.govmdpi.com In the context of piperidine derivatives, palladium-catalyzed reactions have been employed for C-H activation and arylation, demonstrating the versatility of this metal in functionalizing the piperidine scaffold. scispace.com For instance, the Hiyama coupling, a palladium-catalyzed reaction, allows for the formation of C-C bonds between organosilanes and organic halides. mdpi.com The mechanism is believed to involve an oxidative addition/reductive elimination cycle, with the potential for a fluoride-induced silicon-to-palladium transmetalation. mdpi.org The choice of ligands and additives is crucial for the efficiency and selectivity of these processes. scispace.comnih.govresearchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions

| Reactants | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Boc-3-iodoazetidine, 4-methylphenyltriethoxysilane | Pd(OAc)₂, Phosphine ligand, TBAF | 1-Boc-3-(4-methylphenyl)azetidine | 88% | mdpi.com |

| Aryl halides, 1-Phenyl-2-(trimethylsilyl)acetylene | Pd(OAc)₂, Tri(o-tolyl)phosphine, n-Bu₄NCl, NaOAc | Disubstituted acetylenes | Moderate to good | mdpi.org |

| N-Boc-pent-4-enylamines, Aryl/Alkenyl bromides | Pd₂(dba)₃, (R)-Siphos-PE | 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines | up to 78% | nih.gov |

| 2-Iodobenzaldehyde, 1-Phenyl-2-(trimethylsilyl)acetylene | Palladium acetate | Cross-coupling product | Not specified | mdpi.org |

Copper catalysis has also emerged as a valuable tool in organic synthesis. While specific examples for 1-Boc-2-trimethylsilylpiperidine are less documented in the provided results, copper-mediated transformations are known to be effective for various coupling reactions. nih.gov For instance, copper has been used in conjunction with palladium in Sonogashira-type couplings, although recent studies have shown that some couplings can proceed without a copper co-catalyst. mdpi.org

In recent years, there has been a significant shift towards the use of more sustainable and economical earth-abundant metals in catalysis. scispace.comnih.govnih.gov Iron, cobalt, and nickel have shown great promise as alternatives to precious metals like palladium. nih.govresearchgate.netfrontiersin.org These first-row transition metals can catalyze a range of transformations, including hydrosilylation and cross-coupling reactions. scispace.comresearchgate.net For example, iron and cobalt catalysts have been successfully employed in the dihydrosilylation of alkynes. frontiersin.org Nickel catalysts, sometimes in heterogeneous forms, have been explored for the hydrosilylation of alkenes and dienes. nih.gov The development of catalysts based on these abundant metals is a key area of research aimed at making chemical processes more sustainable. nih.govresearchgate.net

Reactivity at the Piperidine Nitrogen (N-Boc Moiety)

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines, prized for its stability under a range of reaction conditions and its susceptibility to cleavage under specific acidic protocols. In the context of this compound, the N-Boc moiety not only serves as a protecting group but also plays a crucial role in directing the reactivity of the adjacent C-H bonds.

Stereoselective Alpha-Deprotonation and Functionalization

The deprotonation of N-Boc-piperidine at the alpha-position (C2) using a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), is a well-established method for generating a 2-lithio-N-Boc-piperidine intermediate. This anionic species can then be trapped with various electrophiles. When the C2 position is already occupied by a trimethylsilyl group, as in this compound, the focus of deprotonation shifts to the other alpha-position, C6.

The lithiation of N-Boc-2-alkylpiperidines has been shown to occur at the C6 position. This suggests that this compound would undergo deprotonation at C6, leading to a 1-Boc-2-trimethylsilanyl-6-lithiopiperidine intermediate. The stereochemical outcome of this deprotonation is of significant interest. The bulky trimethylsilyl group at C2 is expected to exert considerable steric influence, directing the incoming base and subsequent electrophile to a specific face of the piperidine ring. This can lead to high levels of diastereoselectivity in the formation of 2,6-disubstituted piperidines. The precise stereochemistry of the product will depend on the conformational preference of the piperidine ring and the nature of the electrophile used.

Utility in Anionic Chemistry

The generation of a lithiated intermediate from this compound opens the door to a wide array of anionic chemistry. This organolithium species can react with a diverse range of electrophiles, allowing for the introduction of various functional groups at the C6 position. Examples of such transformations include:

Alkylation: Reaction with alkyl halides introduces new carbon-carbon bonds.

Aldehyde and Ketone Additions: Forms hydroxylated piperidine derivatives.

Carboxylation: Trapping with carbon dioxide yields a carboxylic acid derivative.

Silylation and Stannylation: Introduction of other silyl or stannyl (B1234572) groups can facilitate further cross-coupling reactions.

The ability to sequentially functionalize the piperidine ring at C2 (with the trimethylsilyl group) and then at C6 provides a powerful strategy for the synthesis of complex, polysubstituted piperidines with a high degree of stereocontrol.

Boc Group Removal and Subsequent Derivatization

The final step in many synthetic sequences involving this compound is the removal of the Boc protecting group. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent such as dioxane. nih.govnih.gov The resulting secondary amine, 2-trimethylsilylpiperidine, is a versatile intermediate in its own right. The free amine can undergo a variety of derivatization reactions, including:

N-alkylation

N-acylation

N-arylation

Reductive amination

This allows for the incorporation of the substituted piperidine core into a larger molecular framework, a common strategy in the development of pharmaceutical agents.

Reactivity at the Piperidine Ring Carbon

As discussed, the primary reactivity at the piperidine ring carbon of this compound is the deprotonation at the C6 position, facilitated by the directing effect of the N-Boc group. The presence of the C2-trimethylsilyl group plays a crucial role in this process, both by deactivating the C2 position to further deprotonation and by sterically influencing the approach of the base to the C6 proton.

The conformational analysis of the piperidine ring is key to understanding this reactivity. The bulky Boc and trimethylsilyl groups will likely adopt equatorial positions to minimize steric strain, influencing the accessibility of the axial and equatorial protons at C6. This conformational preference is a critical factor in determining the stereochemical outcome of the deprotonation and subsequent electrophilic quench.

Mechanistic Studies of Key Transformations

The mechanistic intricacies of the deprotonation of N-Boc-piperidines have been the subject of detailed investigation, shedding light on the factors that govern the reactivity and stereoselectivity of these transformations.

Spectroscopic Analysis of Intermediates

The study of the lithiated intermediates formed during the deprotonation of N-Boc-piperidines has been greatly aided by the use of advanced spectroscopic techniques. In-situ ReactIR (Infrared) spectroscopy has been employed to monitor the lithiation process in real-time, allowing for the direct observation of a pre-lithiation complex between the N-Boc-piperidine and the organolithium base.

Furthermore, variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy has been instrumental in probing the dynamic processes that occur in these systems. For instance, VT-NMR studies on related N-Boc-2-substituted piperidines have been used to determine the rotational barrier of the N-Boc group. nih.govresearchgate.net The rate of rotation of the Boc group can have a significant impact on the lithiation process, as deprotonation is believed to occur from a specific rotamer where the carbonyl group of the Boc moiety is oriented to chelate the lithium cation. These spectroscopic insights are crucial for optimizing reaction conditions and for developing a predictive understanding of the stereochemical outcomes of these reactions.

Computational Chemistry for Reaction Pathway Elucidation

A thorough search of scientific databases and academic journals did not reveal any computational chemistry studies focused on elucidating the reaction pathways of this compound. Such studies would typically involve quantum mechanical calculations to model the structures of reactants, transition states, and products, as well as to calculate the activation energies and reaction energies for various potential pathways. This information is crucial for understanding the feasibility and selectivity of reactions involving this compound. Without these studies, any discussion on the theoretical aspects of its reactivity would be purely speculative.

Kinetic Studies and Rate Law Determination

Analysis of Stereogenic Centers and Conformational Preferences

This compound possesses a single stereogenic center at the C2 position of the piperidine ring, the carbon atom to which the trimethylsilyl group is attached. This gives rise to the possibility of two enantiomers: (R)-1-Boc-2-trimethylsilanylpiperidine and (S)-1-Boc-2-trimethylsilanylpiperidine. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom significantly influences the conformational equilibrium of the piperidine ring.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In N-substituted piperidines, the substituent on the nitrogen can influence the ring's conformational preference. For N-Boc protected piperidines, the bulky Boc group can lead to significant A1,3 strain (allylic strain) if a substituent at the C2 position is axial. To alleviate this strain, the molecule may adopt a conformation where the C2 substituent is in an equatorial position. In the case of this compound, the large trimethylsilyl group at the C2 position would strongly favor an equatorial orientation to minimize steric interactions with the Boc group and the axial hydrogens on the ring. The lowest energy conformation is therefore predicted to be a chair form with the C2-trimethylsilyl group in the equatorial position. Some studies on 2,4-disubstituted N-Boc piperidines suggest that to avoid unfavorable A1,3-type strain, they may adopt a twist-boat conformation, especially if both substituents are in pseudo-equatorial positions. hplc.eu However, for a 2-monosubstituted piperidine like the title compound, the chair conformation with an equatorial substituent is generally the most stable.

Stereochemical Outcome of Reactions Initiated from this compound

The stereochemical outcome of reactions to synthesize this compound has been a subject of study. A notable method is the asymmetric deprotonation of N-Boc-piperidine followed by trapping with an electrophile, such as trimethylsilyl chloride (Me3SiCl). Research by O'Brien and colleagues has demonstrated that the use of s-butyllithium (s-BuLi) in the presence of a chiral ligand can achieve the synthesis of enantioenriched (S)-1-Boc-2-trimethylsilanylpiperidine. acs.orgacs.orgnih.gov

The reaction involves the enantioselective removal of a proton from one of the C2 positions of N-Boc-piperidine by the chiral base complex. Subsequent reaction with trimethylsilyl chloride yields the silylated product. The enantiomeric ratio (er) of the product is dependent on the chiral ligand used. For instance, the use of a (+)-sparteine surrogate in the deprotonation of N-Boc piperidine, followed by trapping with Me3SiCl, has been shown to produce (S)-1-Boc-2-trimethylsilanylpiperidine in good yield and with high enantioselectivity. acs.orgacs.orgnih.gov The configurational stability of the intermediate lithiated species is crucial; it has been shown to be configurationally unstable at higher temperatures (e.g., -20 °C), leading to racemization. acs.org

| Chiral Ligand | Electrophile | Product | Enantiomeric Ratio (er) | Yield | Reference |

|---|---|---|---|---|---|

| (-)-Sparteine | Me3SiCl | (S)-1-Boc-2-trimethylsilanylpiperidine | 87:13 | 8.5% | acs.org |

| (R,R)-TMCDA | Me3SiCl | (S)-1-Boc-2-trimethylsilanylpiperidine | 90:10 | 13% | acs.org |

| (+)-Sparteine surrogate | Me3SiCl | (S)-1-Boc-2-trimethylsilanylpiperidine | High | High | acs.orgnih.gov |

Diastereoselectivity in Reactions with Chiral Electrophiles or Nucleophiles

While specific studies on the diastereoselectivity of reactions starting from enantioenriched this compound with chiral electrophiles or nucleophiles are not extensively documented in the reviewed literature, general principles of stereochemistry can be applied. The chiral center at the C2 position, bearing a bulky trimethylsilyl group, is expected to exert significant steric influence on incoming reagents.

When a chiral molecule like (S)-1-Boc-2-trimethylsilanylpiperidine reacts with a chiral, non-racemic electrophile or nucleophile, a pair of diastereomers can be formed. The facial selectivity of the reaction will be dictated by the steric hindrance imposed by the pre-existing stereocenter and the conformational preferences of the piperidine ring. The bulky equatorial trimethylsilyl group would likely direct the incoming reagent to the opposite face of the ring, leading to a high degree of diastereoselectivity. The outcome of such reactions is often predicted using models that consider steric and electronic effects, such as the Felkin-Anh model for nucleophilic additions to carbonyls, although specific models for this system have not been detailed. The development of highly diastereoselective reactions is crucial for the synthesis of complex molecules with multiple stereocenters, such as many natural products and pharmaceuticals. eijppr.comyoutube.com

Enantiomeric Purity Determination and Analysis Techniques

The determination of the enantiomeric purity, or enantiomeric excess (ee), of this compound is critical for its use in asymmetric synthesis. Several analytical techniques are available for this purpose.

In the studies by O'Brien and coworkers, the enantiomeric ratio of the synthesized (S)-1-Boc-2-trimethylsilanylpiperidine was determined by chiral gas chromatography (GC) . acs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Another powerful technique for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC) . Similar to chiral GC, chiral HPLC employs a CSP. For N-Boc-piperidine derivatives, various chiral columns can be effective. rsc.orgnih.gov The choice of the stationary phase and the mobile phase is crucial for achieving good separation of the enantiomers. acs.org In some cases, pre-column derivatization with a chiral derivatizing agent can be used to form diastereomers, which can then be separated on a standard achiral HPLC column. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity. This is often achieved by using a chiral solvating agent or a chiral derivatizing agent to create a diastereomeric environment, which results in separate, distinguishable signals for the two enantiomers in the NMR spectrum. nih.govyork.ac.ukrsc.org The integration of these signals allows for the calculation of the enantiomeric ratio.

| Technique | Principle | Application to Chiral Piperidines |

|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | Successfully used for determining the er of this compound. acs.org |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation on a chiral stationary phase or after derivatization. | A common and versatile method for a wide range of chiral piperidine derivatives. rsc.orgnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereotopic shifts. | Applicable for determining enantiomeric purity by observing distinct signals for each enantiomer. nih.govyork.ac.uk |

Applications and Synthetic Utility of 1 Boc 2 Trimethylsilanylpiperidine

As a Chiral Building Block in Natural Product Synthesis

The enantioselective synthesis of natural products is a cornerstone of organic chemistry, and chiral piperidine (B6355638) derivatives are crucial intermediates in the construction of numerous alkaloids and other biologically active molecules. rsc.orgnih.govnih.gov While direct examples of the use of racemic or enantiomerically pure 1-Boc-2-trimethylsilanylpiperidine in the total synthesis of specific natural products are not extensively documented in readily available literature, its strategic potential is evident. The trimethylsilyl (B98337) group can be considered a masked carbanion or a directing group for further stereoselective transformations.

The true value of this compound lies in its potential for asymmetric synthesis. The development of methods for the enantioselective synthesis of 2-substituted piperidines is a significant area of research. researchgate.netresearchgate.netumich.edu Strategies often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. The principles derived from these studies can be applied to the asymmetric synthesis and application of this compound, positioning it as a valuable chiral synthon for the construction of complex natural products.

Precursor for Pharmaceutically Relevant Scaffolds

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in over a hundred commercially available drugs with a wide range of therapeutic applications. lifechemicals.comresearchgate.net The ability to introduce substituents at various positions of the piperidine ring with high stereocontrol is therefore of paramount importance in drug discovery.

Synthesis of Piperidine Alkaloid Analogs

Piperidine alkaloids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities. nih.govresearchgate.net The development of synthetic routes to these compounds and their analogs is a major focus of synthetic chemistry. nih.govntu.edu.sg The reactivity of α-silyl piperidines makes them attractive precursors for the synthesis of piperidine alkaloids.

The trimethylsilyl group in this compound can be readily converted into a lithium species, generating a nucleophilic center at the 2-position. This 2-lithio-N-Boc-piperidine intermediate can then be reacted with a variety of electrophiles to introduce different side chains, a key step in the synthesis of many piperidine alkaloids. This approach allows for the construction of the core piperidine structure with a handle for further elaboration into the target alkaloid.

| Alkaloid Class | General Structure | Synthetic Precursor |

| Coniine-type | 2-Alkylpiperidine | This compound |

| Sedum Alkaloids | 2-Substituted piperidines with oxygenated side chains | This compound |

| Quinolizidine Alkaloids | Fused bicyclic system containing a piperidine ring | Functionalized 2-silylpiperidines |

This table illustrates the potential of this compound as a precursor for various classes of piperidine alkaloids based on the general reactivity of α-silyl piperidines.

Development of Bioactive Molecules

Beyond natural product analogs, this compound serves as a valuable starting material for the synthesis of novel bioactive molecules. nih.gov The ability to introduce diverse functionalities onto the piperidine ring allows for the creation of libraries of compounds for screening against various biological targets. lifechemicals.com

For instance, silicon-containing analogs of known drugs have been synthesized to improve their pharmacokinetic properties. nih.gov The incorporation of a silicon atom can lead to increased lipophilicity, which can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The versatility of this compound allows for its incorporation into a variety of molecular scaffolds, enabling the exploration of structure-activity relationships and the development of new therapeutic agents. nih.gov

Role in the Synthesis of Advanced Materials

The application of piperidine-containing compounds is not limited to the life sciences; they also play a role in materials science. While specific examples detailing the use of this compound in the synthesis of advanced materials are not widespread, its functional handles suggest potential applications in the creation of functional polymers and dendrimers. youtube.com

The Boc-protected nitrogen and the trimethylsilyl group offer orthogonal reactivity. The Boc group can be removed to reveal a secondary amine, which can then be used as a monomer in polymerization reactions or as a branching point in the synthesis of dendrimers. The trimethylsilyl group, on the other hand, could be functionalized to introduce other reactive groups or to act as a point of attachment to surfaces or other materials.

For example, piperidine-functionalized polymers have been synthesized and investigated for various applications. nih.govresearchgate.net The incorporation of the piperidine moiety can impart specific properties to the polymer, such as basicity, chelating ability, or biological activity. Similarly, dendrimers with piperidine units have been explored for their unique structural and functional properties. nih.gov The well-defined structure of this compound could allow for the precise construction of such complex macromolecular architectures.

Application in Methodological Organic Synthesis

The unique reactivity of this compound makes it a valuable tool for the development of new synthetic methodologies, particularly in the realm of carbon-carbon bond formation. fiveable.mealevelchemistry.co.ukyoutube.comyoutube.comlibretexts.org

Development of New Carbon-Carbon Bond Forming Reactions

The trimethylsilyl group in this compound plays a crucial role in facilitating carbon-carbon bond formation. One of the most well-known reactions involving α-silyl carbanions is the Peterson olefination. organic-chemistry.orgwikipedia.orgyoutube.com In this reaction, the α-silyl carbanion, generated by deprotonation of the α-silyl carbon, reacts with an aldehyde or ketone to form a β-hydroxysilane intermediate. This intermediate can then be eliminated under either acidic or basic conditions to afford an alkene with high stereoselectivity. organic-chemistry.orgwikipedia.org

The reaction of lithiated this compound with a carbonyl compound would generate a β-hydroxysilane that, upon elimination, would yield an exocyclic alkene. This provides a powerful method for the synthesis of 2-alkylidene-piperidines, which are themselves valuable synthetic intermediates.

Furthermore, the trimethylsilyl group can act as a directing group in reactions such as directed ortho metalation, although this is more commonly applied to aromatic systems. The ability to selectively functionalize the piperidine ring at the 2-position through the intermediacy of the silyl (B83357) group opens up new avenues for the synthesis of highly substituted piperidine derivatives. The lithiated intermediate derived from 1-Boc-2-trimethylsilylpiperidine can react with a wide range of carbon electrophiles, including alkyl halides, carbonyl compounds, and other reactive species, to form new carbon-carbon bonds with high regioselectivity.

Enabling New Heterocycle Syntheses

The presence of the trimethylsilyl group alpha to the nitrogen atom in 1-Boc-2-trimethylsilylpiperidine provides a powerful tool for the formation of new carbon-carbon bonds, facilitating the synthesis of fused and spirocyclic heterocyclic systems. A key strategy in this regard is the utilization of silicon-directed N-acyliminium ion cyclizations.

Under acidic conditions, the N-Boc protected piperidine can be converted into a reactive N-acyliminium ion. The trimethylsilyl group, acting as a latent nucleophile, can then participate in an intramolecular cyclization. This process is driven by the formation of a stable carbocation intermediate, which is subsequently stabilized by the elimination of the silyl group. This methodology has been effectively employed in the synthesis of various bicyclic alkaloids.

A notable example is the highly selective synthesis of (±)-isoretronecanol and (±)-epilupinine, as demonstrated by Hiemstra and Speckamp. acs.org In their work, appropriately substituted N-acyliminium ions derived from silyl-piperidines undergo intramolecular cyclization to construct the 1-azabicyclo[m.n.0]alkane core of these natural products. acs.org The stereochemical outcome of the cyclization is controlled by the geometry of the N-acyliminium ion and the positioning of the silyl-activated nucleophile.

The general reaction scheme for these cyclizations can be summarized as follows:

| Reactant | Conditions | Product | Ref. |

| N-Boc-2-trimethylsilylpiperidine derivative | Acid catalyst | Bicyclic alkaloid precursor | acs.org |

| Substituted silyl-piperidine | Lewis or protic acid | Fused heterocyclic system | arkat-usa.org |

This synthetic strategy offers a convergent and stereocontrolled route to complex heterocyclic frameworks that would be challenging to assemble using traditional methods. The ability to introduce substituents on the piperidine ring prior to cyclization further enhances the versatility of this approach, allowing for the synthesis of a diverse range of alkaloid analogs.

Biocatalytic Transformations of Organosilicon Compounds

The field of biocatalysis is increasingly looking towards the incorporation of non-natural functionalities into enzymatic reactions, and organosilicon compounds present a unique and promising frontier. While silicon is abundant in the Earth's crust, organosilicon compounds with direct carbon-silicon bonds are absent in nature. nih.gov However, the development of engineered enzymes is beginning to unlock the potential for biocatalytic transformations of these synthetic molecules, including those structurally related to 1-Boc-2-trimethylsilylpiperidine.

Recent breakthroughs have demonstrated that enzymes can be evolved to catalyze reactions at silicon centers, offering environmentally benign alternatives to traditional chemical methods. nih.govthieme-connect.com One of the most significant advancements is the enzymatic oxidation of silanes to silanols. Arnold and coworkers have engineered a cytochrome P450 enzyme that can selectively oxidize the Si-H bond in various silanes to the corresponding silanol (B1196071) (Si-OH) with high efficiency and selectivity, avoiding the formation of common byproducts like disiloxanes. nih.gov This reaction proceeds via a mechanism analogous to the native C-H hydroxylation, involving a hydrogen atom abstraction followed by a radical rebound. nih.gov

Furthermore, the enzymatic cleavage of the robust Si-C bond has been demonstrated. thieme-connect.com Through directed evolution, a cytochrome P450BM3 enzyme was engineered to catalyze the oxidation of a methyl group on a siloxane, leading to a cascade of reactions that results in the cleavage of the Si-C bond. thieme-connect.com This discovery opens the door to the potential bioremediation of silicone-based materials and the enzymatic modification of complex organosilicon structures.

Another class of enzymes with significant potential in organosilicon chemistry is the silicateins, which are naturally found in marine sponges and are responsible for the biosynthesis of silica (B1680970) skeletons. nih.govwikipedia.org These enzymes catalyze the hydrolysis and condensation of silicon alkoxides. nih.gov Research has shown that recombinant silicateins can also catalyze the formation of organosiloxanes from organosilanols and alcohols, demonstrating their potential as biocatalysts for silyl ether synthesis and other Si-O bond-forming reactions. pnas.orgresearchgate.netmdpi.commanchester.ac.uk

The following table summarizes key biocatalytic transformations relevant to organosilicon compounds:

| Transformation | Enzyme Class | Substrate Type | Product Type | Ref. |

| Si-H Oxidation | Engineered Cytochrome P450 | Hydrosilanes | Silanols | nih.govacs.org |

| Si-C Bond Cleavage | Engineered Cytochrome P450 | Siloxanes | Silanols and cleaved hydrocarbons | thieme-connect.com |

| Si-O Bond Formation/Hydrolysis | Silicateins | Organosilanols, Silyl ethers | Organosiloxanes, Silanols | nih.govpnas.orgmdpi.com |

| C-Si Bond Formation | Engineered Heme Proteins | Silanes, Diazo compounds | Organosilicon compounds | nih.govscienceintheclassroom.org |

While direct biocatalytic transformations of 1-Boc-2-trimethylsilylpiperidine have not yet been explicitly reported, the foundational research into the enzymatic manipulation of Si-C and Si-H bonds suggests a promising future. The potential for selective enzymatic oxidation of the trimethylsilyl group to a silanol, or even its cleavage, could provide novel, green pathways for the functionalization and derivatization of this and other silyl-substituted heterocycles. Such advancements would represent a significant convergence of synthetic chemistry and biotechnology, offering new tools for the sustainable production of complex molecules.

Emerging Research Directions and Future Outlook

Development of Novel Catalytic Systems for 1-Boc-2-trimethylsilanylpiperidine Transformations

The transformation of this compound hinges on the selective activation and functionalization of the C-Si bond. While the piperidine (B6355638) ring itself can be functionalized using various catalytic methods, the development of novel catalytic systems that specifically target the C-Si bond is a burgeoning area of research.

Recent studies have highlighted the potential of transition metal catalysis for the cleavage of unstrained Si-C(sp³) bonds, a challenging but rewarding endeavor. semanticscholar.org For instance, palladium-catalyzed sila-spirocyclization has demonstrated the activation of Si-C(sp³) bonds through the insertion of a metal-C(sp³) species, opening avenues for the synthesis of diverse spirosilacycles. semanticscholar.orgnih.gov While not yet applied directly to this compound, these methodologies suggest a promising future for its use in complex molecular architectures.

Furthermore, the development of B(C₆F₅)₃-catalyzed cascade silylation of N-aryl piperidines to form bridged sila-N-heterocycles showcases an innovative approach to C-Si bond formation. researchgate.net This process involves a sequence of dehydrogenation, β-selective hydrosilylation, and intramolecular dehydrogenative sp² C-H silylation. researchgate.net The adaptation of such catalytic systems to this compound could enable the synthesis of novel polycyclic organosilicon compounds.

Future research will likely focus on the design of chiral catalysts for the enantioselective functionalization of the C-Si bond in 2-silylpiperidines, a critical step for the synthesis of enantiopure piperidine derivatives, which are prevalent in pharmaceuticals. nih.gov

Exploration of Alternative Silicon-Containing Protecting/Activating Groups

The trimethylsilyl (B98337) (TMS) group in this compound is just one of many possible silicon-based functionalities. The exploration of alternative silyl (B83357) groups can significantly impact the compound's reactivity, stability, and potential applications. Different silyl groups offer a range of steric and electronic properties, allowing for fine-tuning of the molecule's behavior in chemical reactions.

For instance, bulkier trialkylsilyl groups like triethylsilyl (TES) or tert-butyldimethylsilyl (TBDMS) can offer greater stability towards certain reagents and reaction conditions. The use of tris(trimethylsilyl)silane (B43935) has been shown to dramatically enhance the diastereoselectivity in radical cyclizations to form 2,4-disubstituted piperidines. researchgate.net This suggests that the choice of the silyl group can have a profound impact on the stereochemical outcome of reactions involving silylated piperidines.

Aryl-substituted silyl groups, such as the tert-butyldiphenylsilyl (TBDPS) group, can introduce different electronic effects and may participate in a wider range of cross-coupling reactions. The table below summarizes some alternative silyl groups and their potential impact on the properties of 2-silylpiperidine derivatives.

| Silyl Group | Abbreviation | Key Features | Potential Impact on 2-Silylpiperidine Derivatives |

| Triethylsilyl | TES | More sterically hindered and stable than TMS. | Enhanced stability, potentially different reactivity in cross-coupling reactions. |

| tert-Butyldimethylsilyl | TBDMS | Significantly more sterically hindered than TMS, offering greater stability. | Increased stability towards hydrolysis and certain reagents, useful in multi-step synthesis. |

| Triisopropylsilyl | TIPS | Very bulky, providing high steric protection. | High stability, allowing for selective deprotection of other functional groups. |

| tert-Butyldiphenylsilyl | TBDPS | Contains phenyl groups, influencing electronic properties and offering sites for further functionalization. | Potential for novel transformations involving the aryl groups, altered reactivity due to electronic effects. |

The development of silyl groups with tailored properties will continue to be a key area of research, expanding the synthetic utility of compounds like this compound.

Integration with Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. The integration of this compound into sustainable chemical processes is a promising avenue for future research. This includes the use of more environmentally benign solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of flow chemistry techniques.

Flow chemistry, in particular, offers significant advantages for the synthesis and transformation of fine chemicals and pharmaceuticals. ugent.be It allows for precise control over reaction parameters, enhanced safety, and easier scalability. The synthesis of piperidine derivatives, including Boc-protection and deprotection steps, has been successfully adapted to flow processes. researchgate.net Applying these techniques to reactions involving this compound could lead to more efficient and sustainable manufacturing processes.

Furthermore, the development of green chemistry metrics allows for the quantitative assessment of the environmental impact of chemical processes. nih.govnih.gov Future work on the synthesis and application of this compound will likely incorporate these metrics to ensure that new methodologies are not only chemically innovative but also environmentally responsible.

Potential for Functional Materials and Nanoscience Applications

The unique properties of organosilicon compounds make them attractive candidates for the development of functional materials and applications in nanoscience. While specific applications of this compound in these fields are yet to be extensively explored, the broader field of organosilicon chemistry provides a strong indication of its potential.

Organosilicon polymers, for example, are known for their thermal stability, chemical resistance, and biocompatibility. nih.gov Silyl-functionalized heterocycles, such as silylpiperidines, could serve as monomers for the synthesis of novel polymers with tailored properties. For example, poly(silylether)s are emerging as a class of degradable polymers derived from renewable resources, and the incorporation of piperidine moieties could impart unique functionalities. arizona.edu

In nanoscience, organosilicon compounds are used to create biocompatible scaffolds for tissue engineering. semanticscholar.orggoogle.com Porous silicon scaffolds have shown promise in regenerative medicine due to their tunable dissolution rates and compatibility with biological systems. nih.gov While not directly using this compound, these studies highlight the potential for silylated piperidines to be used as building blocks for the creation of advanced biomaterials.

Future research in this area could focus on the synthesis of piperidine-containing organosilicon polymers for applications in drug delivery, coatings, and as functional components in electronic devices.

Bridging Organosilicon Chemistry with Biological Systems

The introduction of silicon into biologically active molecules is a well-established strategy in medicinal chemistry, known as sila-substitution. This approach can lead to improved pharmacological properties, such as enhanced metabolic stability, increased lipophilicity, and altered receptor binding affinities. researchgate.net The piperidine scaffold is a common motif in many pharmaceuticals, and its sila-analogs are of significant interest. nih.govnih.gov

A patent has described the use of sila-piperidine derivatives as intermediates in the synthesis of antitumor drugs, highlighting the potential of these compounds in drug discovery. The introduction of a silicon atom into the piperidine ring can alter its conformation, potentially leading to a better fit with biological targets. Comparative studies on 4,4-diphenylpiperidines and their sila-analogues have shown that the silicon-containing compounds exhibit slightly higher receptor affinity and significantly stronger uptake inhibiting properties for certain neurotransmitters. semanticscholar.org

This compound can serve as a key precursor for the synthesis of a variety of sila-piperidine derivatives. The trimethylsilyl group can be transformed into other functionalities, or the entire silyl moiety can act as a handle for further synthetic manipulations.

The biocompatibility of organosilicon compounds is another crucial aspect for their use in biological systems. Organosilicon polymer-derived bioceramics and porous silicon scaffolds are being developed for bone tissue engineering, demonstrating the potential of silicon-based materials to be well-tolerated by the body. semanticscholar.orgnih.govgoogle.com

Future research will likely focus on the systematic exploration of this compound as a scaffold for the synthesis of novel bioactive molecules and the evaluation of their pharmacological profiles. The development of biocompatible and biodegradable materials derived from silylated piperidines also holds significant promise for applications in regenerative medicine and drug delivery.

Q & A

Q. What are the optimal synthetic routes for preparing 1-Boc-2-trimethylsilanylpiperidine with high enantiomeric purity?

- Methodological Answer : The compound can be synthesized via dynamic kinetic resolution using chiral ligands such as (R)- or (S)-BINAP derivatives in the presence of tetramethylethylenediamine (TMEDA). This approach enables enantioselective synthesis by exploiting configurational lability at the piperidine ring’s stereocenter . For Boc-protection, tert-butoxycarbonyl anhydride (Boc₂O) is typically employed under basic conditions (e.g., DMAP or triethylamine), followed by trimethylsilyl group introduction via silylation reagents like TMSCl . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability testing involves accelerated degradation studies at 40°C/75% relative humidity (ICH Q1A guidelines). Monitor Boc-group hydrolysis using HPLC (C18 column, acetonitrile/water mobile phase) and confirm via LC-MS for mass shifts (+18 Da indicative of water addition). Storage at -20°C in anhydrous, sealed vials with molecular sieves prevents moisture-induced degradation .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., δ 1.4 ppm for Boc methyl groups; δ 0.1 ppm for TMS protons) .

- LC-MS : High-resolution MS (ESI+) to verify molecular ion peaks and detect impurities .

- Elemental Analysis : Validate empirical formulas (e.g., C, H, N content) .

Advanced Research Questions

Q. How can researchers achieve stereochemical control during the synthesis of this compound analogs for biological studies?

- Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, Ruphos ligands paired with Pd(OAc)₂ enable asymmetric hydrogenation of intermediate enamines. Post-synthesis, chiral HPLC (Chiralpak AD-H column) or polarimetry validates enantiomeric excess (>90% ee) . Computational modeling (DFT) predicts transition states to optimize ligand selection .

Q. What strategies resolve contradictions in spectroscopic data when characterizing structurally similar derivatives?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping piperidine ring protons) are resolved via 2D techniques (COSY, HSQC) to assign coupling patterns. For LC-MS discrepancies, isotopic labeling (e.g., deuterated solvents) or tandem MS/MS fragmentation distinguishes isobaric impurities . Cross-validation with X-ray crystallography (if crystalline) provides definitive structural assignments .

Q. How can researchers design this compound-based probes for studying enzyme inhibition mechanisms?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock to predict binding affinity with target enzymes (e.g., glycosidases or proteases) .

- Kinetic Assays : Measure IC₅₀ values via fluorogenic substrates (e.g., 4-methylumbelliferyl glycosides) under varied pH/temperature conditions .

- SAR Analysis : Synthesize analogs with modified silyl/Boc groups to correlate substituent effects with inhibitory activity .

Q. What experimental controls are essential when evaluating the hydrolytic susceptibility of the Boc and TMS groups?

- Methodological Answer : Include negative controls (e.g., unprotected piperidine) and positive controls (e.g., Boc-protected glycine) in hydrolysis assays. Monitor reaction progress via TLC (visualized with ninhydrin) and quantify degradation products using GC-MS (for TMS groups) or HPLC . Buffer systems (e.g., phosphate vs. acetate) are tested to assess pH-dependent stability .

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis for reproducibility?

- Methodological Answer : Standardize reaction parameters (temperature, solvent purity, catalyst loading) using Design of Experiments (DoE) software (e.g., JMP). Implement QC protocols:

- HPLC Purity Threshold : ≥98% (210 nm detection) .

- Karl Fischer Titration : Moisture content <0.1% to prevent Boc cleavage .

- Batch Records : Document deviations (e.g., stirring rate, cooling time) for root-cause analysis .

Data Analysis & Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies?

- Methodological Answer : Non-linear regression (GraphPad Prism) fits data to the Hill equation to calculate IC₅₀ and Hill coefficients. Bootstrap resampling (n=1000 iterations) estimates 95% confidence intervals. Outliers are identified via Grubbs’ test (α=0.05) .

Q. How should researchers address discrepancies between computational docking predictions and experimental inhibition results?

- Methodological Answer :

Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) and solvation models (implicit vs. explicit). Validate docking poses with molecular dynamics simulations (≥100 ns trajectories) to assess binding stability. Experimental validation via site-directed mutagenesis of predicted active-site residues confirms mechanistic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.